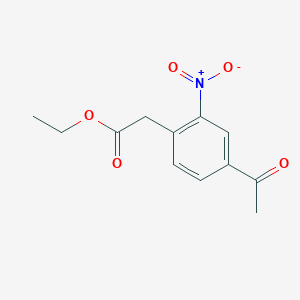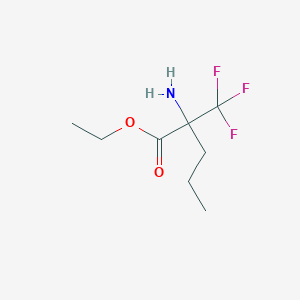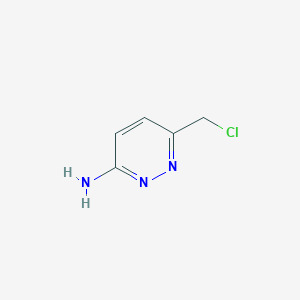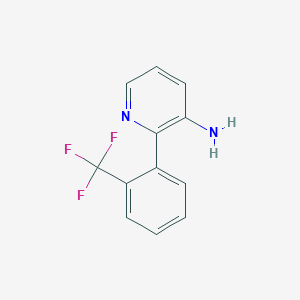
2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring through an amine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where a trifluoromethyl group is introduced to a phenyl ring using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate . The resulting intermediate is then subjected to cyclization reactions to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are used to facilitate the coupling reactions between the trifluoromethylated phenyl intermediates and pyridine precursors . These methods are optimized for large-scale production, ensuring high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate
Major Products Formed
Aplicaciones Científicas De Investigación
2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can form hydrogen bonds and π-π interactions with various biological molecules, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)phenyl isocyanate
- 2,3-Dichloro-5-(trifluoromethyl)-pyridine
- 4-Trifluoromethyl substituted phenyl semicarbazone
Uniqueness
Compared to similar compounds, 2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine stands out due to its unique combination of the trifluoromethyl group and the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H9F3N2 |
|---|---|
Peso molecular |
238.21 g/mol |
Nombre IUPAC |
2-[2-(trifluoromethyl)phenyl]pyridin-3-amine |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-5-2-1-4-8(9)11-10(16)6-3-7-17-11/h1-7H,16H2 |
Clave InChI |
TZNZCRHYIZCJBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=CC=N2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


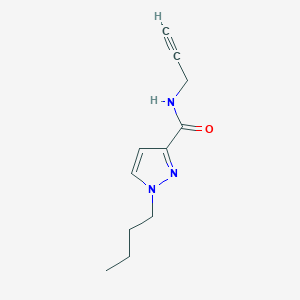
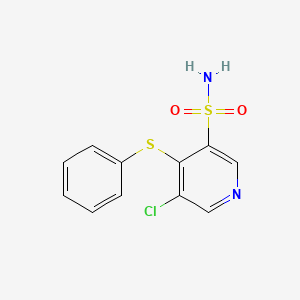
![Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13001076.png)

![2-Methyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13001097.png)
![2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13001098.png)
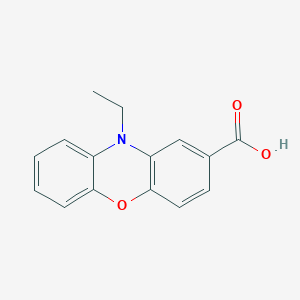
![Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate](/img/structure/B13001117.png)

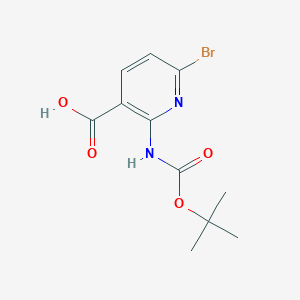
![6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13001133.png)
